2-Tetradecylpropionate
Description
2-Tetradecylpropionate is a branched ester derived from propionic acid, featuring a tetradecyl (C14) alkyl chain attached to the second carbon of the propionate backbone. Its molecular formula is C₁₇H₃₄O₂, and its structure combines a hydrophobic long-chain alkyl group with a polar ester moiety. The compound’s long alkyl chain likely enhances its lipid solubility and thermal stability compared to shorter-chain analogs .
Properties
CAS No. |
959010-56-1 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
tetradecan-2-yl propanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)19-17(18)5-2/h16H,4-15H2,1-3H3 |
InChI Key |
FUOIJRQLYGQQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tetradecylpropionate can be synthesized through the esterification reaction between propionic acid and tetradecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of 2-tetradecylpropionate involves similar esterification processes but on a larger scale. The reaction is often conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tetradecylpropionate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and propionic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Tetradecanoic acid and propionic acid.
Reduction: Tetradecanol and propionic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Tetradecylpropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tetradecylpropionate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release propionic acid and tetradecanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug formulations or industrial processes.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Computational Predictions : CC-DPS studies on sulfurous acid esters employ neural networks to predict physicochemical properties, though experimental validation is needed .
- Similarity Metrics : The 0.65 similarity score between 2-tetradecylpropionate and its dodecylthio analog suggests shared steric and electronic features, albeit with divergent solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
